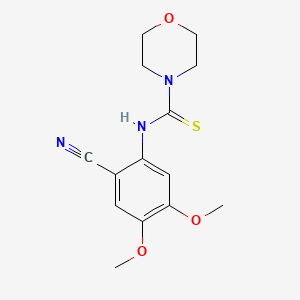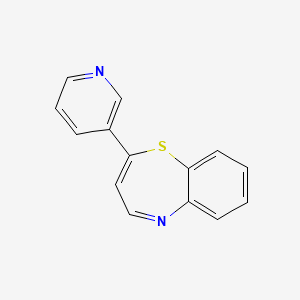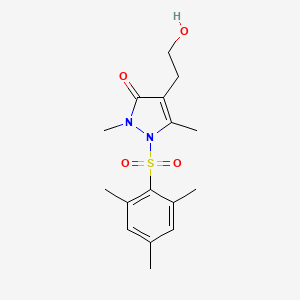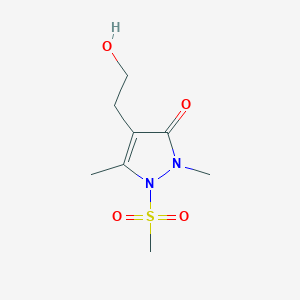
N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide
Vue d'ensemble
Description
N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide is a chemical compound with the linear formula C14H17N3O3S . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of N-acyl-morpholine-4-carbothioamides, which includes this compound, has been reported in the literature . The research paper reports the convenient synthesis and successful characterization of these compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H17N3O3S .Mécanisme D'action
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting the activity of enzymes involved in cancer cell proliferation and inducing apoptosis in cancer cells. This compound has also been reported to interact with GABA receptors in the brain, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In cancer cells, this compound has been reported to induce apoptosis and inhibit cell proliferation by inhibiting the activity of enzymes involved in cancer cell proliferation. In the brain, this compound has been reported to interact with GABA receptors, which may contribute to its anxiolytic and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and has been reported to exhibit good bioavailability. This compound has also been reported to exhibit good selectivity towards cancer cells, which may reduce the risk of toxicity in normal cells. However, this compound has some limitations as a research tool. It has been reported to exhibit low solubility in water, which may limit its use in certain experiments. This compound has also been reported to exhibit some toxicity towards normal cells, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide. In medicinal chemistry, further studies are needed to optimize the structure of this compound and improve its selectivity towards cancer cells. In neuroscience research, further studies are needed to elucidate the mechanism of action of this compound and its potential as an anticonvulsant and anxiolytic agent. In cancer research, further studies are needed to investigate the potential of this compound as a therapeutic agent for various types of cancer. Overall, this compound has potential as a research tool in various fields of scientific research, and further studies are needed to fully understand its biological effects and potential applications.
Applications De Recherche Scientifique
N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been reported to exhibit anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been reported to have potential as an anticonvulsant and anxiolytic agent in neuroscience research. In cancer research, this compound has been reported to induce apoptosis and inhibit cell proliferation in cancer cells.
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-18-12-7-10(9-15)11(8-13(12)19-2)16-14(21)17-3-5-20-6-4-17/h7-8H,3-6H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOCCOGYLYAQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193429 | |
| Record name | N-(2-Cyano-4,5-dimethoxyphenyl)-4-morpholinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866039-71-6 | |
| Record name | N-(2-Cyano-4,5-dimethoxyphenyl)-4-morpholinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866039-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Cyano-4,5-dimethoxyphenyl)-4-morpholinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3160257.png)
![N-[(6-chloropyridin-3-yl)methoxy]-2-methoxybenzamide](/img/structure/B3160258.png)


![N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide](/img/structure/B3160279.png)

![Methyl 3,5-bis[[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methoxy]benzoate](/img/structure/B3160294.png)
![2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-nitrobenzenecarboxylate](/img/structure/B3160302.png)
![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160315.png)


![1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160336.png)
![4-(2-hydroxyethyl)-2,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160348.png)
